![molecular formula C20H16N2O4S B2662730 2-(8-methoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 2034455-23-5](/img/structure/B2662730.png)
2-(8-methoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “2-(8-methoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one” belongs to the class of coumarins or benzopyran-2-ones, which are a group of naturally occurring lactones . These compounds are widely found in nature and have been used as herbal medicines since early ages .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a solvent-free reaction of 2-Hydroxy-3-methoxybenzaldehyde with Ethyl acetoacetate in the presence of Piperidine catalyst produces 3-acetyl-8-methoxy-2H-chromen-2-one . This compound was then α-brominated using CuBr2 and subsequently cyclized using Thiourea to produce 3-(2-aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one as the main scaffold .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . In addition, Hirshfeld surface analysis has been carried out to gain more insight into the intermolecular interactions of the crystal structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For example, the main scaffold was finally reacted with different Acid chloride to isolate title compound derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the carbonyl group of ester showed at 1719 cm−1 and C=C (aromatic) gave absorption band at 1579 cm−1 and 1445 cm−1 .Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds related to 2-(8-methoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one have demonstrated significant antimicrobial and antifungal activities. Tiwari et al. (2018) described the synthesis of chromone-pyrimidine coupled derivatives, showing potent antibacterial properties against various bacterial strains. Moreover, these compounds exhibited non-cytotoxic behavior towards human cancer cell lines, indicating their potential as safe antimicrobial agents (Tiwari et al., 2018).
Anti-COVID-19 Potential
Research by Mohareb and Abdo (2021) explored tetrahydrobenzo[d]thiazole derivatives derived from cyclohexane-1,4-dione for their potential against SARS-CoV-2 main protease (Mpro), highlighting their possible use in combating COVID-19 (Mohareb & Abdo, 2021).
Antioxidant Properties
Abd-Almonuim et al. (2020) reported on the antioxidant activity of coumarin substituted heterocyclic compounds, indicating their efficacy in scavenging free radicals and suggesting their potential in oxidative stress-related therapeutic applications (Abd-Almonuim et al., 2020).
Synthesis and Catalytic Methods
A study by Reddy and Jeong (2016) demonstrated an efficient synthesis method for thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-ones using an ionic liquid as a reusable catalyst under solvent-free conditions. This method offers advantages in terms of environmental friendliness and application in the synthesis of diverse medicinal compounds (Reddy & Jeong, 2016).
Anticancer Activities
The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated promising anticancer activity against various cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer, as reported by Huang et al. (2020). This highlights the compound's potential as a dual inhibitor of CLK1 and DYRK1A kinases, important targets in cancer therapy (Huang et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of similar compounds could involve the synthesis of new derivatives and the evaluation of their biological activities. For instance, the synthesized compounds could be tested for their potential anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral activities, and DNA gyrase inhibitors .
properties
IUPAC Name |
2-(8-methoxy-2-oxochromen-3-yl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-25-13-7-4-5-10-9-12(20(24)26-16(10)13)17-21-18(23)15-11-6-2-3-8-14(11)27-19(15)22-17/h4-5,7,9H,2-3,6,8H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTMXWOTLSFRPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-methoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one |
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